molecular formula C15H10O4 B11859003 8,4'-Dihydroxyisoflavone CAS No. 118024-87-6

8,4'-Dihydroxyisoflavone

Cat. No.: B11859003
CAS No.: 118024-87-6
M. Wt: 254.24 g/mol
InChI Key: GHZIEKMHELHOCL-UHFFFAOYSA-N
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Description

8,4’-Dihydroxyisoflavone is a naturally occurring isoflavone, a type of phytoestrogen found in various plants, particularly soybeans. Isoflavones are known for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties . 8,4’-Dihydroxyisoflavone, in particular, has garnered attention for its unique chemical structure and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,4’-Dihydroxyisoflavone typically involves the hydroxylation of daidzein, another isoflavone. One common method is the microbial transformation of daidzein using specific bacterial strains such as Bacillus subtilis . This process involves the biotransformation of daidzein into 8,4’-Dihydroxyisoflavone through hydroxylation reactions.

Industrial Production Methods: Industrial production of 8,4’-Dihydroxyisoflavone can be achieved through microbial fermentation and whole-cell biotransformation. These methods utilize microorganisms to convert daidzein into 8,4’-Dihydroxyisoflavone under controlled conditions . This approach is advantageous due to its efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions: 8,4’-Dihydroxyisoflavone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize 8,4’-Dihydroxyisoflavone.

    Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of 8,4’-Dihydroxyisoflavone, which exhibit enhanced biological activities .

Scientific Research Applications

8,4’-Dihydroxyisoflavone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8,4’-Dihydroxyisoflavone involves its interaction with estrogen receptors, mimicking the effects of estrogen in the body. It also modulates various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways, to exert its anti-inflammatory and antioxidant effects .

Biological Activity

8,4'-Dihydroxyisoflavone is a naturally occurring isoflavonoid, primarily derived from various plant sources, including soybeans. Isoflavones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Antioxidant Activity :
    • This compound exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .
  • Anti-inflammatory Effects :
    • The compound has been shown to inhibit pro-inflammatory cytokines and pathways, including the nuclear factor kappa B (NF-κB) signaling pathway .
  • Neuroprotective Properties :
    • Research indicates that this compound can protect neuronal cells from oxidative stress-induced damage. It modulates apoptotic pathways by regulating the expression of Bcl-2 family proteins and caspases .

Pharmacological Applications

  • Cardiovascular Health :
    • Evidence suggests that this isoflavone may reduce the risk of cardiovascular diseases by improving endothelial function and reducing oxidative stress .
  • Cancer Prevention :
    • Studies have indicated that this compound may inhibit the proliferation of cancer cells through various mechanisms, including modulation of estrogen receptor activity .

Data Table: Biological Activities of this compound

Biological ActivityMechanism of ActionReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits NF-κB pathway
NeuroprotectionRegulates apoptosis-related proteins
Cardiovascular protectionImproves endothelial function
Cancer inhibitionModulates estrogen receptor activity

Neuroprotective Effects in Parkinson’s Disease Models

A study investigated the effects of 7,8,4'-trihydroxyisoflavone (a metabolite closely related to this compound) on neurotoxicity induced by 6-hydroxydopamine (6-OHDA) in SH-SY5Y neuroblastoma cells. The findings demonstrated that pretreatment with this compound significantly reduced cell death and lactate dehydrogenase (LDH) release. Additionally, it increased levels of SOD and CAT while decreasing malondialdehyde (MDA), indicating its protective role against oxidative stress .

Antioxidant and Anti-inflammatory Activities

In another study focusing on inflammatory responses in BV-2 microglial cells stimulated by lipopolysaccharide (LPS), 7,8,4'-trihydroxyisoflavone exhibited significant anti-neuroinflammatory activity. The compound effectively reduced the production of pro-inflammatory cytokines and modulated key signaling pathways involved in inflammation .

Properties

CAS No.

118024-87-6

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

8-hydroxy-3-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H10O4/c16-10-6-4-9(5-7-10)12-8-19-15-11(14(12)18)2-1-3-13(15)17/h1-8,16-17H

InChI Key

GHZIEKMHELHOCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)OC=C(C2=O)C3=CC=C(C=C3)O

Origin of Product

United States

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